N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide
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Overview
Description
“N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide” is a complex organic compound. It contains a cyano group (CN), a cyclohexyl group (a six-membered carbon ring), a pyrazol group (a five-membered ring with two nitrogen atoms), and a pyridine group (a six-membered ring with one nitrogen atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, each adding a different functional group to the molecule. For example, the cyano group might be added through a process called cyanoacetylation . The cyclohexyl group could be derived from cyclohexane, a common starting material in organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would likely add significant bulk to the molecule, while the pyrazol and pyridine groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or it could react with amines to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and pyridine groups could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Scientific Research Applications of N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide
Synthesis and Antimicrobial Activities
Synthesis of Thiopyrimidine and Thiazolopyrimidine Derivatives : N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, including compounds related to this compound, have been synthesized and tested for antimicrobial properties (Hawas et al., 2012).
Facile Heterocyclic Synthesis and Antimicrobial Activity : This study demonstrates the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives with notable antimicrobial activities (Hafez et al., 2015).
Structure-Activity Relationships and Pharmacological Properties
Pyrazole Derivatives as Cannabinoid Receptor Antagonists : Research on pyrazole derivatives, closely related to this compound, has contributed to understanding the structure-activity relationships in cannabinoid receptor antagonists. These compounds could potentially be used for antagonizing the side effects of cannabinoids (Lan et al., 1999).
Synthesis and Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives : The study involves the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related compounds, demonstrating their cytotoxic activities against certain cancer cells (Hassan et al., 2014).
Application in Material Science and Chemistry
Cyclometalated Platinum Complexes : Research involving cyclometalated platinum complexes, which include pyrazole ligands similar to the compound of interest, has shown potential applications in luminescent materials with high quantum yields (Turner et al., 2013).
Enamine Chemistry and Synthesis of α,β-Unsaturated Aldehydes : The reduction of enaminones, including those related to this compound, has led to the synthesis of various aldehydes, demonstrating the versatility of these compounds in synthetic organic chemistry (Carlsson & Lawesson, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-12-15(13-6-2-1-3-7-13)21-17(23)14-8-4-9-16(20-14)22-11-5-10-19-22/h4-5,8-11,13,15H,1-3,6-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCJSXUBSUXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=NC(=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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